(2,3,5,6-Tetrafluorophenyl)acetic acid

Vue d'ensemble

Description

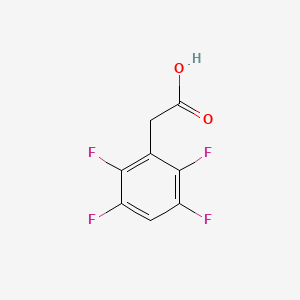

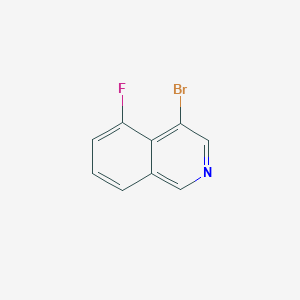

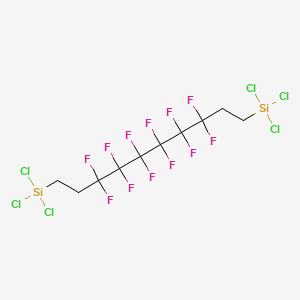

“(2,3,5,6-Tetrafluorophenyl)acetic acid” is a derivative of acetic acid where the phenyl group attached to the acetic acid is substituted with fluorine atoms at positions 2, 3, 5, and 6 . It is a part of the class of compounds known as tetrafluorophenyl esters, which are used in the chemistry of attaching fluorophores or haptens to the primary amines of biomolecules .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrafluorophenol, a closely related compound, has been reported in the literature . The method involves the intramolecular cyclization of the salt of 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid in the presence of K2CO3, leading to the formation of a lactone. This lactone then undergoes ring-opening to form the potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid. The resulting salt is converted into a methyl ester and desulfurized with Raney nickel to yield 2,3,4,5-tetrafluorophenol .Chemical Reactions Analysis

Tetrafluorophenyl esters, such as “this compound”, are known to react with primary amines to form strong amide bonds . These esters are less susceptible to spontaneous hydrolysis during conjugation reactions and are stable for several hours at the basic pH typically used for reactions .Applications De Recherche Scientifique

Protein Labeling and Crosslinking

The compound is used in the chemistry of protein labeling and crosslinking . Tetrafluorophenyl (TFP) esters, such as (2,3,5,6-Tetrafluorophenyl)acetic acid, are an improvement over the succinimidyl ester (SE or NHS-ester) chemistry typically used to attach fluorophores or haptens to the primary amines of biomolecules .

Fluorescent Dye Conjugation

this compound is used in the conjugation of fluorescent dyes . Both TFP esters and succinimidyl esters produce the same strong amide bond between the dye or hapten and the compound of interest, but TFP esters are less susceptible to spontaneous hydrolysis during conjugation reactions .

Synthesis of Conducting Polymers

A donor–acceptor type π-conjugated conducting polymer, poly[(2,3,5,6-tetrafluorophenyl)-2,3-dihydro-thieno[3,4-b][1,4]dioxine)], P(EDOT-4FPH) was designed and synthesized using this compound by direct arylation polymerization method .

Non-linear Optical Properties

The copolymer P(EDOT-4FPH), synthesized using this compound, exhibited third-order non-linear optical properties . The optical limiting effect of the copolymer was studied at different laser intensities .

Solvatochromic Studies

The copolymer P(EDOT-4FPH) showed positive solvatochromism with a large Stoke’s shift from 2310 cm−1 to 4152 cm−1 in solutions of varying polarity .

Preparation of Radioiodinated Phenylalanine Derivative

this compound was used in the preparation of a radioiodinated phenylalanine derivative, which is useful in peptide synthesis .

Mécanisme D'action

Target of Action

It is known that tetrafluorophenyl (tfp) esters, a group to which this compound belongs, are typically used to attach fluorophores or haptens to the primary amines of biomolecules . This suggests that the compound may interact with a wide range of proteins and other biomolecules, depending on the specific context of its use.

Mode of Action

(2,3,5,6-Tetrafluorophenyl)acetic acid, as a TFP ester, forms a strong amide bond with the primary amines of biomolecules . This bond formation is the result of a reaction between the TFP ester and the amine group, leading to the release of a tetrafluorophenolate ion . The resulting amide bond is stable and resistant to hydrolysis, making TFP esters useful for creating durable modifications to biomolecules .

Pharmacokinetics

The stability of the amide bonds it forms suggests that it could have a relatively long half-life within the body

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it targets and the context of its use. As a TFP ester, its primary action is to form stable amide bonds with primary amines, leading to the modification of biomolecules . These modifications could potentially influence the function of the targeted biomolecules, leading to various downstream effects.

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could influence the rate at which it reacts with amines . Additionally, factors such as temperature and the presence of other reactive species could potentially influence its stability and reactivity.

Propriétés

IUPAC Name |

2-(2,3,5,6-tetrafluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWXCSFHJUKZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)CC(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3131290.png)

![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)